3-Methyl-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
3-Methyl-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO3. It is also known as 3-methyl-5-oxoproline. This compound is characterized by a pyrrolidine ring with a carboxylic acid and a ketone functional group. It is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as proline and derivatives . These compounds contain proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Mode of Action
It’s structurally similar to pyroglutamic acid (also known as 5-oxoproline), a natural amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to form a lactam . This suggests that 3-Methyl-5-oxopyrrolidine-2-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Pyroglutamic acid, a structurally similar compound, is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . This suggests that this compound may potentially affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its structural similarity to pyroglutamic acid, it may have similar effects, such as opposing the action of glutamate, including in the brain .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through various methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . Another method involves the neutralization reaction of diastereohomogeneous dimethyl 3-aryl (pyridyl)glutamate hydrochlorides .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction typically requires the use of robust oxidizing agents and precise temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and halogenated compounds.
Scientific Research Applications
3-Methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein structure.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
5-Oxopyrrolidine-2-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-5-oxo-pyrrolidine-2-carboxylic acid methyl ester: An ester derivative of the compound.
Uniqueness
3-Methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Properties
IUPAC Name |
3-methyl-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPEJXLESDEDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947329 | |
Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446-05-1 | |
Record name | NSC83639 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-3-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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